
2,6-Dithiopurine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimercaptopurine can be achieved through several methods. One common approach involves the reaction of 2,6-dichloropurine with thiourea. The reaction typically takes place in an aqueous medium under reflux conditions, leading to the formation of 2,6-Dimercaptopurine. The reaction can be represented as follows:
2,6-Dichloropurine+Thiourea→2,6-Dimercaptopurine+Hydrogen Chloride
Another method involves the use of gold nanoparticles functionalized with 2,6-Dimercaptopurine for the sensitive and selective colorimetric determination of cadmium ions in various samples .
Industrial Production Methods
Industrial production methods for 2,6-Dimercaptopurine are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimercaptopurine undergoes various chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides.
Substitution: The mercapto groups can participate in substitution reactions with electrophiles.
Chelation: The compound can form chelates with metal ions, which is useful in analytical chemistry.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Electrophiles: Alkyl halides, acyl halides.
Chelating Agents: Metal ions such as cadmium, gold.
Major Products Formed
Disulfides: Formed through oxidation of mercapto groups.
Substituted Derivatives: Formed through substitution reactions.
Metal Chelates: Formed through chelation with metal ions.
Scientific Research Applications
2,6-Dimercaptopurine has been explored for various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry for the detection and quantification of metal ions.
Biology: Studied for its potential as an enzyme inhibitor due to its structural similarity to purine bases.
Medicine: Investigated for its potential anticancer properties and as a therapeutic agent in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 2,6-Dimercaptopurine involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes involved in purine metabolism by mimicking the structure of natural purine substrates.
DNA and RNA Synthesis Inhibition: It can interfere with the synthesis of DNA and RNA by incorporating into the nucleic acid chains, leading to the disruption of normal cellular processes.
Chelation: The mercapto groups can chelate metal ions, which can affect the activity of metalloenzymes and other metal-dependent biological processes.
Comparison with Similar Compounds
2,6-Dimercaptopurine can be compared with other similar compounds, such as:
6-Mercaptopurine: A well-known antimetabolite used in the treatment of leukemia. Unlike 2,6-Dimercaptopurine, it has only one mercapto group at the 6 position.
2,6-Dithiopurine: Another derivative with similar properties but different applications.
Thiopurinol: A compound related to 6-Mercaptopurine, used for its chemopreventive properties.
Biological Activity
2,6-Dithiopurine (DTP) is a compound that has garnered attention for its biological activities, particularly in the context of cancer research and toxicology. This article explores the various aspects of DTP's biological activity, including its mechanisms of action, protective effects against mutagenesis, and potential therapeutic applications.
DTP functions primarily as a nucleophilic scavenger , reacting with electrophilic carcinogens to prevent DNA damage. This property is crucial in mitigating the effects of various toxic agents, particularly those associated with chemical warfare, such as sulfur mustard. DTP has been shown to react with monofunctional analogs of sulfur mustard, effectively blocking cytotoxicity and mutagenesis in human skin cells exposed to these agents .
Inhibition of DNA Damage
Research indicates that DTP can significantly reduce the formation of DNA adducts caused by electrophilic carcinogens. In a study using a mouse skin carcinogenesis model, topical application of DTP prior to exposure to the carcinogen benzo[a]pyrene diol epoxide (BPDE) resulted in a 90-95% reduction in tumor formation and a corresponding decrease in BPDE-DNA adducts . This highlights DTP's potential as a protective agent against chemical-induced carcinogenesis.
Biological Activity in Cell Lines
DTP's biological activity extends to various cell lines, where it demonstrates protective effects against DNA damage:
- Human Skin Cells : DTP blocks cytotoxicity and mutagenesis induced by sulfur mustard analogs (CEES and CEMS) when present at equimolar concentrations .
- Lysosomal Stability : DTP stabilizes lysosomal alpha-galactosidase, enhancing its activity and providing therapeutic potential for lysosomal storage disorders .
Case Studies and Research Findings
Several studies have elucidated the protective effects of DTP:
- Sulfur Mustard Exposure : In vitro studies showed that DTP effectively blocked the toxicity associated with sulfur mustard analogs in human skin cells. The compound was able to scavenge reactive species before they could cause cellular damage .
- Topoisomerase II Inhibition : Although less potent than other thiopurines, DTP has been shown to inhibit topoisomerase II activity, which is significant for its role in cancer therapy .
- Mutagenesis Prevention : A study demonstrated that DTP completely abolished mutagenesis induced by CEES and CEMS in human skin cells through its nucleophilic properties .
Data Table: Summary of Biological Activities
Q & A
Q. What is the mechanism by which 2,6-Dithiopurine (DTP) acts as a nucleophilic scavenger against electrophilic toxicants?
Basic
DTP’s thiol groups react with electrophilic agents (e.g., sulfur mustard analogs) via nucleophilic substitution, forming stable adducts that prevent DNA damage. This mechanism is validated in vitro and in vivo, where DTP scavenges intermediates like benzo(a)pyrene diol epoxide (BPDE) and sulfur half-mustards . Methodologically, researchers use UV-Vis spectroscopy and HPLC to track adduct formation .
Q. How does DTP prevent DNA adduct formation in cells exposed to sulfur mustard analogs?
Basic
DTP competes with nucleophilic DNA sites (e.g., guanine N7) by reacting preferentially with electrophiles like 2-chloroethyl ethyl sulfide (CEES). Studies in human skin cells (NCTC2544) show intracellular DTP-CEES adducts correlate with reduced mutagenesis, confirmed via shuttle vector-based assays . Critical steps include measuring adducts via mass spectrometry and correlating with mutation frequency .
Q. What experimental approaches are used to determine the optimal concentration of DTP for effective detoxification in cellular models?
Advanced
Effective concentrations are determined using dose-response assays with cytotoxicity (e.g., MTT) and mutagenesis endpoints. For CEES and 2-chloroethyl methyl sulfide (CEMS), equimolar DTP (1:1 molar ratio) is sufficient to block toxicity, validated via IC50 calculations . Researchers also account for cellular uptake kinetics, as DTP is transported via purine transporters, enabling intracellular accumulation .
Q. How do researchers address discrepancies in IC50 values of DTP when comparing antioxidant activity across different experimental setups?
Advanced
Variations in IC50 (e.g., 15–420 μM in antioxidant assays ) arise from differences in reactive oxygen species (ROS) sources, cell types, or assay conditions. To resolve contradictions, researchers standardize protocols (e.g., peroxynitrite generation methods) and include positive controls (e.g., glutathione). Meta-analyses comparing in vitro vs. in vivo data are recommended .
Q. What are the considerations for selecting in vitro versus in vivo models when assessing DTP’s chemopreventive efficacy?
Advanced
- In vitro : Human skin cell lines (e.g., NCTC2544) are used for mechanistic studies (e.g., adduct formation, mutagenesis) due to controlled environments .
- In vivo : Murine models (e.g., two-stage carcinogenesis assays) validate systemic efficacy and metabolism. DTP’s safety profile in mice (e.g., no cytotoxicity at chemopreventive doses) is critical for translational relevance .
Q. Which statistical methods are recommended for analyzing the mutagenesis suppression data in DTP studies?
Methodological
- Mutation frequency : Poisson regression or Fisher’s exact test for rare events in shuttle vector assays .
- Dose-response : Nonlinear regression (e.g., log-logistic models) to estimate EC50 values .
- Reproducibility : Intraclass correlation coefficients (ICC) for inter-laboratory validation .
Q. How can researchers ensure reproducibility of DTP’s detoxification effects across different laboratories?
Methodological
- Protocol standardization : Detailed methods for DTP preparation (e.g., purity ≥95% via HPLC ), cell culture conditions, and electrophile exposure durations.
- Data sharing : Raw datasets (e.g., mutation counts, adduct quantification) should be included as supplementary material .
- Reagent validation : Cross-lab verification of DTP-CEES adducts using NMR or LC-MS .
Q. What are the key factors influencing the pharmacokinetics and metabolism of DTP in murine models?
Advanced
- Metabolism : DTP is converted to 2,6-dithiouric acid in mice, a non-toxic metabolite excreted renally. Pharmacokinetic studies use radiolabeled DTP (³⁵S) to track tissue distribution .
- Dosing : Subcutaneous administration achieves sustained plasma levels, while oral dosing requires bioavailability adjustments .
Q. How does the presence of competing nucleophiles in cellular environments affect DTP’s scavenging efficiency?
Advanced
Endogenous thiols (e.g., glutathione) may reduce DTP’s efficacy. Competitive binding assays (e.g., CEES + glutathione vs. CEES + DTP) quantify scavenging priority. In human cells, DTP’s high uptake via purine transporters mitigates this competition .
Q. What strategies are employed to validate the formation of DTP-electrophile adducts in intracellular environments?
Methodological
- Direct detection : LC-MS/MS identifies adducts (e.g., DTP-CEES) in cell lysates .
- Indirect validation : Mutagenesis suppression in shuttle vector assays correlates with adduct formation .
- Control experiments : Co-treatment with thiol-blocking agents (e.g., N-ethylmaleimide) confirms DTP-specific activity .
Properties
IUPAC Name |
3,7-dihydropurine-2,6-dithione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4S2/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H3,6,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPMXSMUUILNFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=S)NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202744 | |
Record name | 2,6-Dithiopurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5437-25-2 | |
Record name | 3,9-Dihydro-1H-purine-2,6-dithione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5437-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dithiopurine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005437252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Purine-2,6-dithiol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15989 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dithiopurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7-dihydro-1H-purine-2,6-dithione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.189 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.